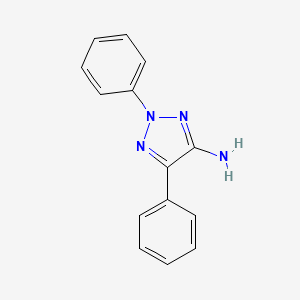

2,5-Diphenyl-2H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

74119-61-2 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2,5-diphenyltriazol-4-amine |

InChI |

InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-18(17-14)12-9-5-2-6-10-12/h1-10H,(H2,15,17) |

InChI Key |

VRKNPQTZUOSNLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=C2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 2,5 Diphenyl 2h 1,2,3 Triazol 4 Amine and Its Analogs

Foundational Synthetic Routes to 1,2,3-Triazol-4-amines

The synthesis of the 1,2,3-triazole core is most prominently achieved through 1,3-dipolar cycloaddition reactions. These reactions, particularly the CuAAC, have become cornerstone methods in organic synthesis due to their high efficiency and regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a "Click Chemistry" Approach

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction has revolutionized the synthesis of 1,2,3-triazoles due to its reliability and mild reaction conditions.

The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. In contrast, the uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes typically produces a mixture of 1,4- and 1,5-regioisomers. This high degree of control is a direct result of the copper-catalyzed reaction mechanism. The reaction is tolerant of a wide variety of functional groups, making it a versatile tool for the synthesis of complex molecules. For instance, the reaction of phenylacetylene with benzyl azide (B81097) in the presence of a copper(I) catalyst efficiently produces 1-benzyl-4-phenyl-1H-1,2,3-triazole.

| Alkyne | Azide | Catalyst | Product | Regioselectivity |

| Phenylacetylene | Benzyl azide | Copper(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted |

| Terminal Alkynes | Organic Azides | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | Exclusively 1,4 |

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner. The copper catalyst coordinates to both the alkyne and the azide, bringing them into close proximity and lowering the activation energy of the cycloaddition. This coordination controls the regioselectivity of the reaction, leading to the exclusive formation of the 1,4-isomer. While the direct synthesis of 4-aminotriazoles via the standard CuAAC is not straightforward, modifications and subsequent functionalization steps can be employed. For example, an alkyne bearing a protected amino group can be used in the cycloaddition, followed by deprotection to yield the desired aminotriazole.

Alternative Cycloaddition Strategies for 1,2,3-Triazolamine Synthesis

The cycloaddition of azides with nitriles presents a valuable method for the synthesis of 5-amino-1,2,3-triazoles. This reaction provides a direct route to introduce an amino group at the C5 position of the triazole ring. For instance, the reaction of organic azides with monosubstituted acetonitriles can furnish the corresponding 5-amino substituted products researchgate.net. This approach is particularly useful as it allows for the synthesis of aminotriazoles that are not accessible through the conventional azide-alkyne cycloaddition. The resulting 5-aminotriazoles can then potentially be further functionalized.

Three-component reactions offer a powerful and atom-economical approach to the synthesis of complex molecules, including polysubstituted 1,2,3-triazoles, in a single step. These reactions bring together three different starting materials to form the desired product, often with high efficiency and selectivity. For the synthesis of 1,2,3-triazolamines, a three-component reaction might involve an alkyne, an azide source, and an amine or its equivalent. For example, a copper-catalyzed three-component reaction of alkynic acid, an ether, and an azide has been described for the synthesis of N-alkyl-5-seleno-1,2,3-triazoles, which could potentially be adapted for the synthesis of aminotriazoles nih.gov. Such multicomponent strategies are highly valuable for creating molecular diversity and for the efficient construction of complex heterocyclic systems.

Cyclization Reactions from Hydrazonoyl Derivatives and Carbodiimides

The synthesis of 1,2,3-triazole derivatives from hydrazonoyl precursors is a notable strategy in heterocyclic chemistry. While the direct reaction of hydrazonoyl derivatives with carbodiimides to form 2,5-Diphenyl-2H-1,2,3-triazol-4-amine is not extensively detailed in the reviewed literature, the underlying chemistry of hydrazonoyl halides provides a foundation for such potential transformations. Hydrazonoyl halides (RC(X)=NNHR') are versatile reagents that can react with various nucleophiles to form heterocyclic systems. In a hypothetical reaction with a carbodiimide (R''N=C=NR''), the carbodiimide could act as a source of the N-C-N fragment. The reaction would likely proceed via an initial nucleophilic attack from one of the nitrogen atoms of the carbodiimide onto the electrophilic carbon of the hydrazonoyl halide, followed by an intramolecular cyclization and elimination to form the aminotriazole ring. The regioselectivity and success of such a reaction would depend on the specific substituents and reaction conditions employed.

Transformations Involving Mesoionic Precursors and Nucleophilic Pathways

Mesoionic compounds, which cannot be represented by a single uncharged structure, serve as versatile intermediates in the synthesis of heterocyclic systems, including 1,2,3-triazoles. nih.gov 1,2,3-Triazol-5-ylidenes, a class of mesoionic carbenes (MICs), can be generated from the deprotonation of the corresponding 1,2,3-triazolium salts. nih.govresearchgate.net These MICs are strong donor ligands and can participate in various chemical transformations. nih.gov

One relevant pathway involves the reaction of mesoionic tetrazolium salts with primary amines. For instance, the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of a base like triethylamine can lead to the formation of 1,2,4-triazole derivatives. nih.gov This transformation is proposed to proceed through a mesoionic tetrazolium-5-aminide intermediate. nih.gov A plausible mechanism suggests that the initially formed 5-aminotetrazolium salt can rearrange to yield the triazole product. nih.gov This indicates that nucleophilic pathways utilizing mesoionic precursors are a viable, albeit complex, route to N-heterocyclic compounds, which could be adapted for the synthesis of specific triazolamine isomers. The synthesis of enantiopure 1,2,3-triazole-containing sulfoxide moieties has been achieved through the reaction of alkynylsulfoxides and azides, further demonstrating the utility of tailored precursors in complex triazole synthesis. acs.orgnih.gov

Synthesis from Aminonitrile-Functionalized Compounds

The use of aminonitrile-functionalized compounds represents another potential synthetic route toward 1,2,3-triazol-4-amines. This approach would typically involve the construction of the triazole ring using the functional groups already present in the aminonitrile backbone. A general strategy could involve the reaction of an α-aminonitrile with a diazotizing agent. The amino group could be converted into a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent nitrile group. Alternatively, a [3+2] cycloaddition reaction could be envisioned where the aminonitrile acts as a two-atom component reacting with a three-atom nitrogen source, such as an azide. The success of this strategy hinges on controlling the reactivity of the amino and nitrile functionalities to favor the desired triazole ring formation.

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods for constructing complex molecules.

Microwave-Assisted Organic Synthesis (MAOS) for Triazolamines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. chemicaljournals.com These advantages include dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced product purity, and simplified workup procedures. chemicaljournals.comnih.goveurekaselect.com In the context of triazole synthesis, MAOS has been successfully applied to various reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". acs.orgnih.gov

The efficiency of MAOS stems from the direct and rapid heating of polar molecules in the reaction mixture, leading to uniform heating and minimizing the formation of side products. chemicaljournals.comat.ua For instance, the synthesis of coumarin-based 1,2,3-triazole derivatives saw yields increase from 68-79% with conventional heating to 80-90% under microwave irradiation, with reaction times decreasing significantly. nih.gov Similarly, other studies report completing reactions in just 33-90 seconds with remarkable yields. nih.gov This rapid and efficient production makes MAOS a highly attractive method for synthesizing libraries of triazolamine compounds for various applications. eurekaselect.com

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | MAOS (Time) | MAOS (Yield) | Reference |

|---|---|---|---|---|---|

| Synthesis of N-substituted-propenamide derivatives | Several hours | Not specified | 33–90 seconds | 82% | nih.gov |

| Synthesis of Schiff base complexes | 6–7 hours | Good | 10–15 minutes | Good | nih.gov |

| Synthesis of phthalocyanines with triazole derivatives | ~48 hours | 64–80% | 10–13 minutes | 92% | nih.gov |

| Synthesis of coumarin-based 1,2,3-triazoles | Not specified | 68–79% | Not specified | 80–90% | nih.gov |

| Three-component synthesis of 1,4-disubstituted-1,2,3-triazoles | Hours | Good | Minutes | 83-88% | acs.org |

Green Chemistry Principles in Triazolamine Synthesis (e.g., Aqueous Media, Recyclable Catalysts)

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being integrated into the synthesis of 1,2,3-triazoles. yale.eduacs.orgresearchgate.net Key aspects include the use of environmentally benign solvents like water, the development of recyclable catalysts, and improving atom economy. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes for 1,2,3-triazoles have been successfully adapted to aqueous media. nih.govresearchgate.net For example, copper(I)-catalyzed azide-alkyne cycloadditions can be performed efficiently in water, often at room temperature, which simplifies product isolation and reduces environmental impact. acs.orgnih.gov

Recyclable Catalysts: A major focus of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.eduacs.org The development of heterogeneous and recyclable catalysts is particularly important. rsc.org For triazole synthesis, various recyclable catalytic systems have been reported, including copper-zinc supported on Al2O3–TiO2 and nanocellulose-supported catalysts. rsc.orgtandfonline.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. rsc.orgrsc.org For instance, a copper(I) isonitrile complex used in water can be recycled at least five times, and a copper catalyst supported on nitrogen-doped carbon (Cu@N–C) has also been shown to be an efficient and recyclable heterogeneous catalyst. nih.govorganic-chemistry.org

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Copper(I) isonitrile complex | Water | Heterogeneous, recyclable (at least 5 runs), mild conditions | organic-chemistry.org |

| β-CD-TSC@Cu | Water | Homogeneous, water-soluble, reusable (up to 7 times), low copper leaching | acs.org |

| Copper–zinc supported on Al₂O₃–TiO₂ | DCB | Heterogeneous, recyclable, ligand- and base-free, uses air as oxidant | rsc.orgrsc.org |

| 1,3-Benzothiazole-2,5-diamine on nanocellulose (BTDA@CNC) | Ethanol | Heterogeneous, recyclable, simple procedure, high yields | tandfonline.com |

| Cu@N–C (copper on nitrogen-doped carbon) | t-BuOH/H₂O | Heterogeneous, recyclable, high yield, broad substrate scope | nih.gov |

Detailed Investigation of Reaction Mechanisms and Kinetics for 1,2,3-Triazole Formation

The formation of the 1,2,3-triazole ring is most famously described by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. frontiersin.org This reaction, however, often produces a mixture of 1,4- and 1,5-regioisomers when conducted thermally. nih.gov The advent of metal catalysis, particularly copper(I) and ruthenium(II), has revolutionized triazole synthesis by providing high regioselectivity. acs.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.gov Mechanistic studies suggest a stepwise process. nih.gov The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. nih.gov Subsequent reductive elimination yields the triazole product and regenerates the Cu(I) catalyst. nih.gov

More complex mechanisms, including binuclear copper intermediates, have also been proposed to explain the reaction's efficiency. nih.gov Detailed mechanistic investigations often employ a combination of experimental techniques (like kinetics studies and intermediate trapping) and computational chemistry (like Density Functional Theory, DFT) to map the reaction pathway and identify the rate-determining steps and key transition states. acs.org For example, a study on the reaction of β-carbonyl phosphonates and azides proposed a detailed mechanism involving a cesium-chelated Z-enolate, which was supported by crystallographic and experimental evidence, explaining the high regioselectivity observed. acs.org Understanding these mechanisms is crucial for optimizing reaction conditions and designing new catalysts for the synthesis of complex triazole derivatives like this compound. frontiersin.orgfrontiersin.org

Elucidation of Reaction Intermediates and Transition States

The mechanism of 1,2,3-triazole formation, particularly in catalyzed reactions, proceeds through several key intermediates and transition states that dictate the final product structure. In the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a critical intermediate is the copper(I) acetylide complex, formed by the reaction of the terminal alkyne with a Cu(I) salt. organic-chemistry.org This intermediate then reacts with the azide in a stepwise manner.

Theoretical calculations and experimental evidence, including NMR and X-ray crystallography, have been instrumental in characterizing these transient species. nih.govacs.orgnih.gov For instance, in reactions involving β-carbonyl phosphonates and azides, a cesium-chelated Z-enolate has been identified as a key intermediate that acts as an efficient dipolarophile in the [3+2] cycloaddition. nih.govacs.org This chelation significantly influences the chemo- and regioselectivity of the reaction. nih.govacs.org

In copper-catalyzed systems, a triazolyl-copper complex is another significant intermediate. frontiersin.org The stability and reactivity of this intermediate can be influenced by reaction conditions such as temperature, potentially directing the reaction toward different products. frontiersin.org For example, a plausible mechanism for the synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles involves the formation of a triazole intermediate through a regioselective 1,3-dipolar cycloaddition, which is then stabilized by a Cu(II) catalyst. frontiersin.org Similarly, in the synthesis of 1,5-disubstituted-1,2,3-triazoles from azides and cinnamic acid, a cation intermediate is proposed. frontiersin.org

Computational Chemistry and Theoretical Characterization of 2,5 Diphenyl 2h 1,2,3 Triazol 4 Amine

Computational Prediction and Simulation of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound 2,5-Diphenyl-2H-1,2,3-triazol-4-amine, a comprehensive theoretical investigation would typically involve the use of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to simulate its various spectra. However, a detailed literature search reveals a notable absence of specific computational studies focused solely on the prediction and simulation of spectroscopic data for this compound.

In the absence of direct research on this specific molecule, this section will outline the established computational methodologies widely applied to the broader class of triazole derivatives. These methods form the standard approach for the theoretical characterization of such compounds.

Theoretical studies on related triazole structures consistently employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), to optimize the molecular geometry and calculate vibrational frequencies. scielo.org.zaresearchgate.net The simulation of spectroscopic data for triazole derivatives is a common practice to corroborate experimental findings and to provide a deeper understanding of the electronic and structural properties of these molecules. researchgate.net

Vibrational Spectroscopy (FT-IR) The theoretical FT-IR spectrum is typically calculated to assign the vibrational modes of the molecule. For analogous triazole compounds, computational methods have been used to identify characteristic stretching vibrations, such as those for N-H, C-H, C=N, and C=C bonds. scielo.org.zanih.gov The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of organic molecules, including triazole derivatives. nih.govrsc.org These calculations are performed on the optimized geometry of the molecule and provide valuable information for the structural elucidation and assignment of experimental NMR spectra. nih.gov The accuracy of the predicted chemical shifts is often enhanced by performing the calculations with consideration of solvent effects.

Electronic Spectroscopy (UV-Vis) To simulate the electronic absorption spectrum, TD-DFT calculations are employed. nih.gov This method provides information about the electronic transitions, including the absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO). scielo.org.za For related compounds, TD-DFT has been instrumental in interpreting experimental UV-Vis spectra and understanding the electronic structure. researchgate.net The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions of the absorption spectra. rsc.org

While specific simulated spectroscopic data for this compound is not available in the reviewed literature, the following tables represent the type of data that would be generated in such a computational study, based on findings for other triazole derivatives.

Table 1: Representative Theoretical Vibrational Frequencies for a Triazole Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3539 |

| Aromatic C-H Stretch | 3120-3070 |

| C=N Stretch | 1658 |

| C=C Stretch (Aromatic) | 1609-1404 |

| N-N Stretch | 1130 |

Table 2: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts for a Phenyl-Triazole Moiety

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.9-7.8 |

| Triazole-CH Proton | 8.01-8.85 |

| Aromatic Carbons | 163.7 (COOH example) |

| Triazole Carbons | 145.93, 121.74 |

Table 3: Representative Theoretical UV-Vis Absorption Data for a Triazole Derivative

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 342.90 | 0.2430 | HOMO-8, HOMO-2 -> LUMO, LUMO+1 |

| 405.85 | 0.3780 | HOMO -> LUMO+1, HOMO-2 -> LUMO |

| 522.01 | 0.1519 | HOMO -> LUMO |

Note: The data in the tables above are illustrative and based on computational studies of various triazole derivatives, not this compound itself.

Future computational studies on this compound would be expected to follow these established methodologies to provide a detailed theoretical characterization of its spectroscopic properties, which would be invaluable for its synthesis, identification, and the exploration of its potential applications.

Applications and Functional Studies of 2,5 Diphenyl 2h 1,2,3 Triazol 4 Amine in Contemporary Chemical Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

Scaffold for Molecular Hybridization and Diverse Functionalization

There is no specific literature available detailing the use of 2,5-Diphenyl-2H-1,2,3-triazol-4-amine as a scaffold for molecular hybridization. The concept of molecular hybridization often involves the use of triazole rings, formed via "click chemistry," to link different pharmacophores, thereby creating new molecular entities with potentially enhanced biological activities. nih.gov However, no studies have been found that specifically employ this compound for this purpose.

Precursor for the Synthesis of Novel Heterocyclic Systems

While amino-functionalized 1,2,3-triazoles are recognized as valuable building blocks for the construction of various triazolo-annulated heterocyclic systems such as triazolopyridines, triazolopyrimidines, and others, researchgate.netsemanticscholar.org there are no specific examples in the literature of this compound being used as a precursor for the synthesis of novel heterocyclic systems. The general synthetic utility of aminotriazoles involves leveraging the amino group for cyclocondensation reactions with various electrophilic reagents. researchgate.net

Integration into Materials Science and Supramolecular Chemistry

Ligand Design for Coordination Polymers and Metal Complexes

Triazole derivatives are widely used as ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). scispace.comnih.gov These materials have applications in various fields, including catalysis and materials science. scispace.comnih.gov However, a specific investigation into the use of this compound as a ligand for designing coordination polymers and metal complexes has not been reported.

The development of catalysts using transition metal complexes with triazole-based ligands is an active area of research. researchgate.net These catalysts have shown efficacy in a variety of organic transformations. Despite the potential for the amino and triazole moieties of this compound to coordinate with transition metals, there is no available research that details its specific interactions with transition metals for the development of catalysts.

Certain triazole derivatives have been explored for their potential applications in optoelectronic devices and as functional dyes, owing to their electronic and photophysical properties. researchgate.net The aromatic nature of the phenyl groups in this compound might suggest potential for such applications, but there is no scientific literature to support this. Research in this area tends to focus on other specifically designed triazole-containing molecules.

Architectures of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The integration of triazole-based ligands into the architecture of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a well-established strategy for creating porous materials with tailored functionalities. The nitrogen-rich triazole ring is an excellent coordinating agent for metal ions, making it a valuable building block in MOF synthesis. irb.hrnih.govrsc.org The amine group in derivatives like this compound can further enhance the functionality of these frameworks.

Amine-functionalized MOFs have garnered significant attention, particularly for applications in carbon dioxide capture. nih.govrsc.org The basic amine groups provide strong interaction sites for acidic CO2 molecules, enhancing both the capacity and selectivity of the material. rsc.orgrsc.org For instance, studies on zinc-based MOFs incorporating 3,5-diamino-1,2,4-triazole have demonstrated that the presence of amino groups significantly increases the heat of adsorption for CO2 compared to analogous frameworks without this functionalization. rsc.org This highlights the critical role of the amine moiety in creating frameworks with high affinity for specific guest molecules. In the MOF known as NICS-24, a Zn-oxalate framework with 3,5-diamino-1,2,4-triazolate, the amino functions are credited with its enhanced CO2 binding and superior selectivity over N2 and O2. irb.hrnih.gov

In the realm of COFs, which are constructed entirely from organic building blocks linked by covalent bonds, amine-containing linkers are also pivotal. rsc.orgresearchgate.netrsc.org They can be used in postsynthetic modification, where functional groups are introduced into a pre-existing COF structure. For example, azide-appended COFs can react with alkynes to form triazole linkages, demonstrating the utility of the triazole core in functionalizing these materials. Amine groups on COF backbones can undergo various chemical reactions to introduce new functionalities without compromising the structural integrity of the framework. nih.gov The predictable geometry and tunable properties of COFs make them suitable for applications ranging from gas storage to catalysis. researchgate.netresearchgate.net

Investigation of Photophysical Properties for Advanced Materials

Triazole derivatives are widely recognized for their promising photophysical properties, including strong fluorescence, which makes them suitable for applications in optoelectronics and as chemical sensors. iaea.orgnih.govmdpi.com The electronic characteristics of the 1,2,3-triazole ring, influenced by substituents, allow for the fine-tuning of their absorption and emission spectra. nih.govmdpi.com

Fluorescence Characteristics: Quantum Yields, Stokes Shifts, and Lifetime Analysis

The fluorescence behavior of 2-aryl-1,2,3-triazoles has been a subject of considerable research. These compounds often exhibit high blue fluorescence with quantum yields (QYs) that can range from 10% to as high as 99%, and fluorescence lifetimes varying from approximately 0.7 to 6.9 nanoseconds. mdpi.com The specific substituents on the aryl and triazole rings play a crucial role in determining these properties. For example, the introduction of an electron-withdrawing group can lead to a red-shift in the emission maxima and a significant increase in the quantum yield. mdpi.com

The solvent environment also profoundly impacts the photophysical characteristics of these molecules, a phenomenon known as solvatochromism. nih.gov A shift to a more polar solvent can result in an increased Stokes shift, indicating a degree of intramolecular charge transfer (ICT) in the excited state. mdpi.com This sensitivity to the microenvironment makes triazole derivatives excellent candidates for use as sensors. mdpi.com

Below is a data table summarizing the photophysical properties of representative 2-aryl-1,2,3-triazole derivatives, which can serve as a model for the expected behavior of this compound.

| Compound Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| Sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate | Water | 315 | 400 | 6993 | 0.46 | - |

| Sodium 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate | Water | 320 | 416 | 6979 | 0.80 | - |

| 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | DMSO | 338 | 410 | 5225 | 0.10 | - |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | DMSO | 340 | 426 | 5921 | 0.41 | - |

| A 2H-bis iaea.orgrsc.orgyyu.edu.trtriazolo)[5,1-a:4′,5′-c]isoquinoline derivative | DMSO | 362 | 430 | 4420 | 0.422 | 4.53 |

Data compiled from studies on related 2-aryl-1,2,3-triazole systems. mdpi.combohrium.com

Aggregation-Induced Emission (AIE) Phenomena and Sensing Applications

A significant number of fluorescent organic molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. However, a class of molecules known as AIE-gens (Aggregation-Induced Emission luminogens) exhibits the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov This phenomenon is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net

Many heterocyclic compounds, including imidazole (B134444) and triazole derivatives, have been identified as AIE-gens. researchgate.netnih.gov For 1,2,3-triazole hybrids, an Aggregation-Induced Emission Enhancement (AIEE) effect has been observed in solvent-water mixtures, leading to a significant increase in both quantum yields and fluorescence lifetimes. bohrium.com This property is highly advantageous for applications in solid-state lighting devices and biological imaging, where molecules are often in an aggregated state. nih.gov

The unique optical properties of triazole derivatives have also been harnessed to develop highly sensitive and selective chemosensors for detecting various analytes, including metal ions and anions. rsc.orgyyu.edu.trepstem.netepstem.net The triazole ring can act as a binding site or a bridge connecting a fluorophore to a receptor unit. epstem.net For instance, a triazole-based bis-Schiff base has been developed as a reversible fluorescent-colorimetric chemosensor for the rapid detection of lead (Pb²⁺) ions in aqueous solutions. rsc.org The interaction of the analyte with the sensor molecule modulates the electronic properties of the fluorophore, leading to a detectable change in fluorescence or color. rsc.org

| Compound Class | Phenomenon | Application |

| Triphenylamine-functionalized benzothiadiazole | Aggregation-Induced Emission (AIE) | Solid-state emissive materials |

| 1,2,3-Triazole hybrids | Aggregation-Induced Emission Enhancement (AIEE) | Cellular imaging |

| Imidazole derivatives | Aggregation-Induced Emission (AIE) | Visualization of latent fingerprints, anti-counterfeiting |

| Triazole-based Schiff base | Fluorescence "off-on" sensing | Detection of Pb²⁺ ions |

Examples based on research on AIE-active heterocyclic systems. bohrium.comnih.govnih.govrsc.org

Challenges, Future Prospects, and Emerging Trends in 2,5 Diphenyl 2h 1,2,3 Triazol 4 Amine Research

Development of More Efficient and Highly Selective Synthetic Methodologies

The synthesis of functionalized 1,2,3-triazoles has been a subject of considerable interest. Historically, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes provided a foundational method, but it often resulted in a mixture of regioisomers and required harsh thermal conditions. nih.gov For a specific isomer like 2,5-Diphenyl-2H-1,2,3-triazol-4-amine, achieving high regioselectivity and yield is a primary challenge.

Modern synthetic chemistry is moving towards more sophisticated and efficient protocols. The advent of metal-catalyzed azide-alkyne cycloaddition (AAC), particularly the copper(I)-catalyzed version (CuAAC), revolutionized triazole synthesis by offering high regioselectivity for 1,4-disubstituted isomers. nih.gov However, to access other substitution patterns, alternative catalysts such as ruthenium are often necessary to yield 1,5-disubstituted products. nih.gov The development of methodologies for the selective synthesis of N2-substituted triazoles, a key feature of the title compound, remains an active area of research. wvu.edu

Future efforts are focused on several key areas:

Catalyst-Free Syntheses: Green chemistry principles have spurred the development of catalyst-free 1,3-dipolar cycloaddition reactions, often utilizing electron-deficient olefins like nitroalkenes instead of alkynes. scienceopen.comscielo.br These methods can proceed under mild conditions and offer an alternative route to functionalized triazoles. scielo.br

Multi-component Reactions (MCRs): One-pot syntheses that combine three or more reactants are gaining traction. These MCRs offer high atom economy and procedural simplicity, enabling the construction of complex triazole derivatives in a single step. frontiersin.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov

The primary challenge lies in adapting these advanced methodologies to achieve the specific N2, C5-diphenyl substitution and C4-amination pattern of this compound with high selectivity and efficiency.

Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazoles

| Methodology | Description | Advantages | Challenges for Specific Isomers |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne under thermal conditions. | Fundamental and versatile. | Often requires high temperatures and produces mixtures of regioisomers (1,4- and 1,5-). nih.gov |

| Metal-Catalyzed Cycloaddition (e.g., CuAAC, RuAAC) | Utilizes metal catalysts (e.g., Copper, Ruthenium) to control the regioselectivity of the cycloaddition. | High regioselectivity (Cu for 1,4-; Ru for 1,5-), mild reaction conditions, high yields. nih.gov | Catalyst cost, removal of metal traces, and achieving less common substitution patterns. mdpi.com |

| Catalyst-Free Cycloaddition | Reaction of azides with activated olefins (e.g., nitroalkenes) without a metal catalyst. | Avoids metal contamination, often uses mild conditions, aligns with green chemistry. scielo.br | Limited substrate scope compared to catalyzed reactions. |

| Multi-Component Reactions (MCRs) | One-pot reaction involving three or more starting materials to form the triazole ring. | High efficiency, atom economy, and ability to generate structural diversity quickly. frontiersin.org | Optimizing reaction conditions for multiple components can be complex. |

Advanced Computational Modeling for Predictive Design of Novel Triazolamine Architectures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. For complex scaffolds like this compound, computational modeling offers a pathway to predict properties and guide the development of new derivatives with tailored functions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov DFT calculations can elucidate reaction mechanisms, predict the stability of different isomers, and rationalize the outcomes of synthetic procedures. mdpi.comacs.org For instance, DFT studies can help understand the factors that favor the formation of the 2,5-disubstituted triazole ring over other isomers and predict the energetic properties and thermal stability of novel triazole-based compounds. nih.gov

Beyond fundamental property prediction, computational approaches are crucial for designing new triazolamine architectures. By systematically modifying the substituents on the phenyl rings or the amine group of the parent compound, researchers can create virtual libraries of derivatives. The properties of these virtual compounds, such as their electronic characteristics or potential to interact with biological targets, can then be calculated. nih.govresearchgate.net This predictive capability accelerates the design cycle, allowing scientists to prioritize the synthesis of candidates with the most promising profiles. researchgate.netarxiv.org

Future prospects in this area involve the integration of machine learning and artificial intelligence with quantum chemical calculations to build more accurate predictive models for a wide range of properties, from chemical reactivity to material characteristics. researchgate.net

Table 2: Applications of Computational Modeling in Triazolamine Research

| Computational Method | Application Area | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Stability | Calculates energy barriers, transition states, and relative stabilities of isomers and conformers. nih.govacs.org |

| DFT & Molecular Orbital Analysis | Electronic Properties | Determines frontier molecular orbital (HOMO-LUMO) energies, which relate to reactivity and optical properties. nih.gov |

| Molecular Docking | Bioactive Compound Design | Predicts the binding mode and affinity of triazole derivatives to biological targets like enzymes or receptors. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Develops statistical models that correlate chemical structure with biological activity or physical properties. |

| Machine Learning / AI | Accelerated Discovery | Enhances crystal structure prediction and the design of new materials with desired properties. researchgate.netarxiv.org |

Expansion of Applications in Catalysis and Advanced Materials Science

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable component in catalysis and materials science. researchgate.net The triazole moiety is stable, aromatic, and possesses strong dipole moments and hydrogen bonding capabilities, making it an excellent ligand for coordinating with metal ions. rsc.org

In catalysis, 1,2,3-triazole derivatives serve as N-heterocyclic ligands that can stabilize and modulate the activity of transition metal catalysts. wvu.edu For example, palladium catalysts supported by triazole-functionalized materials have been used effectively in carbonylation and carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. rsc.org The specific electronic properties imparted by the substituents on the triazole ring, such as the phenyl groups in this compound, can be tuned to optimize catalytic performance. The future in this area points toward developing highly specialized triazole-based ligands that can drive challenging chemical transformations with high efficiency and selectivity. wvu.edu

In materials science, the triazole unit is used as a building block for functional polymers, corrosion inhibitors, and photosensitizers. scielo.br The ability of triazoles to engage in π-stacking and hydrogen bonding makes them useful for creating ordered supramolecular structures. N-2-aryl-1,2,3-triazoles, a class to which the title compound belongs, have been investigated as fluorophores with potential applications in UV/blue-light-emitting materials. wvu.edu The challenge and opportunity lie in incorporating the this compound scaffold into novel materials to leverage its unique combination of rigidity, aromaticity, and the functional handle provided by the amine group.

Integration with High-Throughput and Automated Synthesis Platforms

The discovery of new drugs and materials increasingly relies on the rapid synthesis and screening of large numbers of compounds. nih.gov High-throughput screening (HTS) and automated synthesis platforms are transforming this process, and the chemistry of 1,2,3-triazoles is well-suited for these technologies. youtube.comku.edu

The robustness and reliability of reactions like the CuAAC make them ideal for automated platforms, where reagents can be combined in multi-well plates to generate large libraries of triazole derivatives with minimal manual intervention. This allows for the systematic exploration of the chemical space around a core scaffold like this compound. By varying the substituents on the phenyl rings, thousands of unique analogues can be synthesized and screened for desired properties, significantly accelerating the discovery timeline. youtube.com

Future trends point towards even greater integration of robotics, data science, and chemical synthesis. These platforms will not only automate the synthesis but also the purification and analysis of the resulting compounds. rsc.org The data generated from HTS campaigns can then be fed back into computational models to refine the design of the next generation of compounds, creating a closed-loop discovery cycle. The primary challenge is to develop robust and versatile automated protocols that can handle the specific reagents and conditions required for synthesizing complex triazolamines and their derivatives.

Q & A

Q. What are the key steps for synthesizing 2,5-Diphenyl-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between phenylacetylene and an azide precursor. Key steps include:

- Triazole Ring Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity for the 1,4-disubstituted triazole .

- Amination : Introduce the amine group via nucleophilic substitution or reduction of a nitro intermediate.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization Tips : - Control reaction temperature (60–80°C) to avoid side reactions.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and the amine proton (δ 5.5–6.0 ppm, broad singlet).

- ¹³C NMR : Identify triazole carbons (δ 140–150 ppm) and phenyl carbons (δ 120–130 ppm) .

- IR Spectroscopy : Confirm the amine group via N–H stretching (3300–3500 cm⁻¹) and triazole ring C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 263.1.

Advanced Research Questions

Q. How can regioselectivity in triazole formation be analyzed mechanistically?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of 1,4- vs. 1,5-regioisomers. The 1,4-product is favored due to lower steric hindrance in the transition state .

- Isotopic Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation via 2D NMR (HSQC), confirming the triazole’s regiochemistry .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a DCM/methanol solution (1:2) to obtain single crystals.

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL-2018 for structure solution. Address twinning (common in triazoles) with the TWIN/BASF commands in SHELX .

- Hydrogen Bonding : Analyze N–H⋯N interactions (2.8–3.0 Å) using Mercury software to understand crystal packing .

Q. How can researchers design assays to evaluate the compound’s anticancer activity?

- Methodological Answer :

- Cell Lines : Test against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cells.

- MTT Assay Protocol :

Seed cells in 96-well plates (5,000 cells/well).

Treat with compound (0.1–100 µM) for 48 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Measure absorbance at 570 nm.

- Data Analysis : Calculate IC₅₀ values using GraphPad Prism (nonlinear regression). Reference values from similar triazoles:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| HeLa | 8.3 |

Q. What strategies are effective for studying antimicrobial activity against resistant strains?

- Methodological Answer :

- MIC Determination : Use broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Biofilm Inhibition : Stain biofilms with crystal violet and quantify biomass reduction at 595 nm. Triazoles disrupt quorum sensing (e.g., lasR gene inhibition) .

- Molecular Docking : Use AutoDock Vina to predict binding to S. aureus topoisomerase IV (PDB: 3TTZ). Key interactions include π-π stacking with Phe88 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.